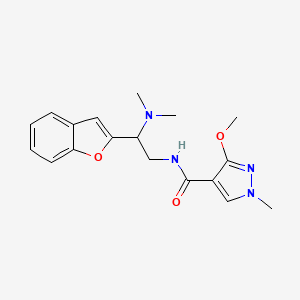

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential.

1. Structural Overview

The compound features several notable structural components:

- Benzofuran moiety : Known for its diverse biological activities.

- Dimethylaminoethyl group : Often associated with enhanced pharmacological properties.

- Pyrazole ring : A well-studied scaffold in medicinal chemistry, recognized for its anti-inflammatory and analgesic effects.

The molecular formula for this compound is C18H22N4O3, and its structure can be depicted as follows:

2. Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Benzofuran Moiety : Achieved through cyclization reactions involving phenolic compounds.

- Dimethylaminoethyl Group Introduction : Conducted via alkylation reactions using dimethylamine.

- Carboxamide Formation : Finalized by reacting intermediates with appropriate carboxylic acid derivatives.

3.1 Anti-inflammatory Properties

Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory activity. For instance, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

3.2 Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyrazole derivatives. The compound was tested against various bacterial strains and demonstrated notable inhibitory effects, suggesting that it could serve as a lead compound for developing new antimicrobial agents .

3.3 Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown that it can reduce cell viability in cancer cell lines, such as A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics .

Case Study 1: Anti-inflammatory Effects

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives similar to the target compound and evaluated their anti-inflammatory properties in vitro. Results indicated that certain derivatives inhibited TNF-α production by up to 85% at concentrations of 10 µM, demonstrating their potential as anti-inflammatory agents .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of related pyrazole compounds against pathogenic strains such as E. coli and S. aureus. The compounds exhibited significant inhibition at low concentrations, suggesting their utility in treating bacterial infections .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit cyclooxygenase enzymes involved in inflammation.

Applications De Recherche Scientifique

Medicinal Chemistry

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has shown promise as a potential therapeutic agent in several areas:

- Kinase Inhibition : Recent studies have highlighted its effectiveness as a kinase inhibitor, particularly against Trypanosoma brucei brucei, which causes sleeping sickness. The compound demonstrated low micromolar levels of inhibition, indicating potential for development as an antiprotozoal drug .

- Neuropharmacology : The compound's structure suggests potential interactions with serotonin receptors, which could lead to applications in treating mood disorders or anxiety .

Drug Discovery

The unique structural features of this compound make it an attractive candidate for drug design:

- Combinatorial Chemistry : Its scaffold can be modified to create libraries of derivatives that may exhibit enhanced biological activity or selectivity .

- Structure-Based Drug Design : Computational methods can be employed to optimize binding affinity to target proteins, facilitating the discovery of new therapeutic agents .

Forensic Science

Due to its emerging status as a designer drug, understanding the chemical properties and synthesis pathways is crucial for forensic analysis. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to identify and characterize this compound in various samples .

Case Studies

Several case studies have documented the applications of this compound:

Case Study 1: Antiparasitic Activity

A study evaluated the antiparasitic effects of various pyrazole derivatives, including this compound, demonstrating significant inhibition of Trypanosoma brucei growth in vitro. The findings support further investigation into its mechanism of action and potential as an antitrypanosomal agent .

Case Study 2: Serotonin Receptor Affinity

Research into serotonin receptor ligands has included this compound due to its structural similarity to known agonists and antagonists. Preliminary results indicate it may act as a selective modulator of serotonin pathways, warranting further pharmacological studies .

Propriétés

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-21(2)14(16-9-12-7-5-6-8-15(12)25-16)10-19-17(23)13-11-22(3)20-18(13)24-4/h5-9,11,14H,10H2,1-4H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYPERBRTKDAAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC3=CC=CC=C3O2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.